A Technical Guide to 2-(4-Benzyloxy-phenyl)-thiazole-4-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
A Technical Guide to 2-(4-Benzyloxy-phenyl)-thiazole-4-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-(4-Benzyloxy-phenyl)-thiazole-4-carbaldehyde (CAS No. 885278-93-3), a key heterocyclic building block in medicinal chemistry. The document details its physicochemical properties, outlines plausible synthetic routes with mechanistic justifications, and provides predicted spectroscopic data for characterization. Furthermore, it explores the significant role of the 2-aryl-thiazole-4-carbaldehyde scaffold in the development of novel therapeutic agents, particularly in oncology and infectious diseases. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their research endeavors.
Introduction: The Significance of the Thiazole Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged structure in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have led to its incorporation into numerous clinically approved drugs, including the antiretroviral Ritonavir and the anticancer agent Dasatinib.[1][2] The 2-aryl-thiazole-4-carbaldehyde motif, in particular, serves as a versatile synthetic intermediate, offering three key points for diversification: the aryl ring, the thiazole core, and the reactive aldehyde functionality. 2-(4-Benzyloxy-phenyl)-thiazole-4-carbaldehyde embodies this potential, combining the established biological relevance of the 2-phenylthiazole core with a protected phenol and a formyl group, making it an attractive starting point for library synthesis and lead optimization.[3]
Physicochemical and Handling Properties
A thorough understanding of the compound's properties is critical for its effective use in a research setting. The following table summarizes the key physicochemical data for 2-(4-Benzyloxy-phenyl)-thiazole-4-carbaldehyde.
| Property | Value | Source(s) |
| CAS Number | 885278-93-3 | [4] |
| Molecular Formula | C₁₇H₁₃NO₂S | [4] |
| Molecular Weight | 295.36 g/mol | [4] |
| Appearance | Pale yellow solid | [3] |
| IUPAC Name | 2-[4-(phenylmethoxy)phenyl]-1,3-thiazole-4-carbaldehyde | [4] |
| Storage Conditions | Store at 0-8 °C | [3] |
Safety and Handling: According to the Safety Data Sheet for this compound, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling.[5] Work should be conducted in a well-ventilated area or a chemical fume hood. For detailed safety information, consult the full Safety Data Sheet (SDS) from the supplier.
Synthetic Pathways and Methodologies
Proposed Synthetic Workflow
The synthesis can be envisioned in three primary stages:
-
Formation of the Thioamide: Preparation of 4-(benzyloxy)thiobenzamide from the corresponding nitrile or benzaldehyde.
-
Hantzsch Thiazole Synthesis: Cyclization of the thioamide with a 3-halo-2-oxopropanal equivalent to form the thiazole ring. A more practical approach involves using a precursor that can be readily converted to the 4-formyl group, such as ethyl 2-chloroacetoacetate, followed by subsequent transformations.
-
Final Functional Group Manipulation: Oxidation of a 4-hydroxymethyl group or formylation of the pre-formed thiazole ring to yield the target aldehyde. The most direct route involves the oxidation of the corresponding alcohol, (2-(4-(benzyloxy)phenyl)thiazol-4-yl)methanol, which is commercially available.[6]
Detailed Experimental Protocol (Route A: Oxidation)
This protocol is based on the likely final step in the manufacturing of the target compound, leveraging the commercially available alcohol precursor.[6] This method is often preferred due to its high selectivity and mild conditions.
Step 1: Oxidation of (2-(4-(Benzyloxy)phenyl)thiazol-4-yl)methanol
-
Reaction Setup: To a stirred solution of (2-(4-benzyloxy)phenyl)thiazol-4-yl)methanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform (approx. 0.1 M), add activated manganese dioxide (MnO₂, ~10 eq). The use of a large excess of freshly activated MnO₂ is crucial for driving the reaction to completion.
-
Reaction Execution: Stir the resulting black suspension vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates reaction progression.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the Celite® pad thoroughly with the reaction solvent.
-
Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the pure 2-(4-benzyloxy-phenyl)-thiazole-4-carbaldehyde.[7]
Causality Behind Choices:
-
Solvent: Dichloromethane is a common choice as it is relatively inert and effectively solubilizes the organic substrate while being compatible with the solid oxidant.
-
Oxidant: MnO₂ is a mild and selective oxidant for allylic and benzylic alcohols, minimizing the risk of over-oxidation to the carboxylic acid or side reactions with the thiazole ring.[7]
-
Purification: Filtration through Celite is a standard and effective method for removing fine solid particulates like MnO₂. Silica gel chromatography is the gold standard for purifying moderately polar organic compounds.
Spectroscopic Characterization
While a complete, published experimental spectrum for this specific molecule is elusive, a reliable prediction can be made based on data from structurally similar compounds and established spectroscopic principles.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following table outlines the predicted chemical shifts (δ) for the key protons and carbons of the target molecule.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Rationale / Notes |
| ¹H | ~10.1 - 9.9 | Aldehyde proton (CHO), singlet. Expected to be highly deshielded.[8] |
| ¹H | ~8.2 - 8.0 | Thiazole H-5 proton, singlet. The electron-withdrawing effect of the adjacent formyl group causes a significant downfield shift. |
| ¹H | ~7.9 - 7.7 | Aromatic protons on the phenyl ring ortho to the thiazole (2H, doublet). |
| ¹H | ~7.5 - 7.3 | Aromatic protons of the benzyl group (5H, multiplet). |
| ¹H | ~7.1 - 7.0 | Aromatic protons on the phenyl ring meta to the thiazole (2H, doublet). |
| ¹H | ~5.2 - 5.1 | Benzylic protons (-O-CH₂-Ph), singlet. |
| ¹³C | ~192 - 190 | Aldehyde carbonyl carbon (CHO).[8] |
| ¹³C | ~170 - 168 | Thiazole C-2 carbon, attached to the phenyl ring. |
| ¹³C | ~162 - 160 | Phenyl C-4 carbon, attached to the benzyloxy group. |
| ¹³C | ~155 - 153 | Thiazole C-4 carbon, attached to the aldehyde. |
| ¹³C | ~136 - 135 | Phenyl C-1 of the benzyl group. |
| ¹³C | ~130 - 127 | Aromatic carbons of the phenyl and benzyl rings. |
| ¹³C | ~125 - 123 | Thiazole C-5 carbon. |
| ¹³C | ~116 - 114 | Phenyl carbons ortho and meta to the benzyloxy group. |
| ¹³C | ~71 - 70 | Benzylic carbon (-O-CH₂-Ph). |
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~2850, ~2750 | Weak | Aldehyde C-H stretch (Fermi doublet) |
| ~1705 - 1685 | Strong | Aldehyde C=O stretch (Conjugated) |
| ~1610, ~1580, ~1500 | Medium | C=C and C=N stretching vibrations of the aromatic and thiazole rings[9] |
| ~1250 | Strong | Aryl-O-C (ether) asymmetric stretch |
| ~1100 | Medium | C-O stretch of the benzyl ether |
Mass Spectrometry (MS)
In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 295. Key fragmentation patterns would likely involve the loss of the benzyl group (C₇H₇, m/z 91) and cleavage of the thiazole ring.
Applications in Medicinal Chemistry and Drug Discovery
2-(4-Benzyloxy-phenyl)-thiazole-4-carbaldehyde is not an active pharmaceutical ingredient itself but rather a high-value intermediate for synthesizing biologically active molecules.[3] The 2-phenylthiazole core is a well-established pharmacophore in modern drug discovery.
Anticancer Drug Development
Numerous studies have demonstrated the potent anticancer activity of 2-phenylthiazole derivatives.[2][10] These compounds can exert their effects through various mechanisms, including the inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis.[1][11] The aldehyde group of the title compound is a key handle for derivatization, allowing for the synthesis of imines, hydrazones, and other functionalities that can modulate biological activity and target engagement.
Antifungal and Antimicrobial Agents
The 2-phenylthiazole scaffold is also present in potent antifungal agents.[12] These compounds often target lanosterol 14α-demethylase (CYP51), an essential enzyme in the fungal ergosterol biosynthesis pathway.[12] The aldehyde can be elaborated into structures that mimic the natural substrate of CYP51, leading to potent and selective inhibitors. Derivatives have also shown promise as antibacterial and anthelmintic agents.[13]
Conclusion
2-(4-Benzyloxy-phenyl)-thiazole-4-carbaldehyde is a strategically designed chemical intermediate with significant potential in the field of drug discovery. Its constituent parts—the 2-phenylthiazole core, the protected phenol, and the reactive aldehyde—provide a robust platform for the synthesis of diverse compound libraries. The synthetic routes are accessible through well-established organic chemistry reactions, and the compound's structure can be reliably confirmed using standard spectroscopic techniques. Researchers in oncology, infectious diseases, and other therapeutic areas can utilize this building block to accelerate the discovery of novel, potent, and selective therapeutic agents.
References
-
Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. PubMed. Available at: [Link]
- Safety Data Sheet - 2-(4-Benzyloxy-phenyl)-thiazole-4-carbaldehyde. Combi-Blocks.
-
Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. PubMed Central. Available at: [Link]
- Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry.
- Synthesis and Biological Evaluation of 2-Phenyl Benzothiazole Derivatives as Cytotoxic Agents. Journal of Sciences, Islamic Republic of Iran.
-
Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. PubMed. Available at: [Link]
- Supporting Information for public
- Vilsmeier-Haack Reaction. Book chapter.
-
Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. Available at: [Link]
- Supporting Information (SI) for Chemical Science. The Royal Society of Chemistry.
-
Hantzsch Thiazole Synthesis. SynArchive. Available at: [Link]
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
-
A Review On Thiazole As Anticancer Agents. Neliti. Available at: [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link]
-
Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]
- Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
- Hantzsch thiazole synthesis.
- Supporting Information file. The Royal Society of Chemistry.
- A comprehensive review on Thiazole based Conjug
- Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives.
- A comprehensive review on Thiazole based Conjugates as Anti-cancer Agents.
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]
-
Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]
- Infrared and Raman spectroscopic studies of 2-hydroxy-3,4-dimethoxybenzaldehyde.
- Method for synthesizing ethyl 2-(3-aldehyde-4-isobutyloxyphenyl)-4-methylthiazole-5-formate. Google Patents.
- An Unusual Oxidation of Thiazol-2-ylmethanol in Hydrolytic Conditions.
-
FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. ResearchGate. Available at: [Link]
- Preparation of 2-(3-carboxaldehyde-4-hydroxy phenyl)-4-methyl-5-thiazole ethyl formate. Google Patents.
- 2-(4-(Benzyloxy)Phenyl)-N-(2-(Piperidinyl-1 base)Ethyl)The formamide preparation method and applications of thiazole 4.
- Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI.
- Straightforward approach to 2-alkylthio-4-hydroxythiazole-5-carbaldehydes as promising reagents for organic synthesis.
- Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene) hydrazine-1-carbothioamide. Semantic Scholar.
-
An unusual oxidation of thiazol-2-ylmethanol in hydrolytic conditions. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
- IR Spectra of 4-(4-methoxyphenyl)-2-(2-(2-nitrobenzylidene)hydrazinyl)thiazole(2d).
- Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. MedCrave online.
- Synthesis of 2-(2-hydroxyphenyl)-benzothiazole.
- Synthesis and Antimicrobial Activity of Novel 2,4-Disubstituted Thiazoles.
- 2-((((Benzyloxy)carbonyl)amino)methyl)thiazole-5-carboxylic acid. PubChem.
- United States Patent.
Sources
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. scbt.com [scbt.com]
- 5. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 885279-89-0 Cas No. | (2-(4-(Benzyloxy)phenyl)thiazol-4-yl)methanol | Matrix Scientific [matrixscientific.com]
- 7. An unusual oxidation of thiazol-2-ylmethanol in hydrolytic conditions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. media.neliti.com [media.neliti.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. asianpubs.org [asianpubs.org]

